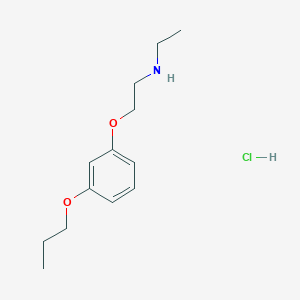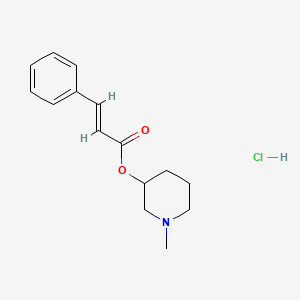![molecular formula C9H14N2O2S B5374515 {methyl[2-(4-methyl-1,3-thiazol-5-yl)ethyl]amino}acetic acid](/img/structure/B5374515.png)
{methyl[2-(4-methyl-1,3-thiazol-5-yl)ethyl]amino}acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
{methyl[2-(4-methyl-1,3-thiazol-5-yl)ethyl]amino}acetic acid is a useful research compound. Its molecular formula is C9H14N2O2S and its molecular weight is 214.29 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 214.07759887 g/mol and the complexity rating of the compound is 201. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary target of methyl[2-(4-methyl-1,3-thiazol-5-yl)ethyl]amino acetic acid is the peroxisome proliferator-activated receptor (PPAR) . PPARs are a group of nuclear receptor proteins that function as transcription factors regulating the expression of genes. They play an essential role in the regulation of cellular differentiation, development, metabolism, and tumorigenesis of higher organisms .
Mode of Action
Methyl[2-(4-methyl-1,3-thiazol-5-yl)ethyl]amino acetic acid acts as a PPAR agonist . As an agonist, it binds to the receptor and induces a conformational change, which leads to the activation of the receptor. The activated PPAR then binds to specific regions of DNA, leading to the transcription of target genes. This process results in the regulation of central inflammation and can also be used to control brain inflammation processes .
Biochemical Pathways
The activation of PPARs by methyl[2-(4-methyl-1,3-thiazol-5-yl)ethyl]amino acetic acid affects various biochemical pathways. These pathways include those involved in lipid metabolism, glucose homeostasis, cell proliferation, differentiation, and apoptosis . The downstream effects of these pathways contribute to the compound’s therapeutic effects, such as its anti-inflammatory and neuroprotective properties .
Pharmacokinetics
Thiazole compounds, in general, are known to be slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents . These properties may influence the bioavailability of the compound.
Result of Action
The activation of PPARs by methyl[2-(4-methyl-1,3-thiazol-5-yl)ethyl]amino acetic acid leads to several molecular and cellular effects. These include the regulation of central inflammation and the control of brain inflammation processes . Additionally, thiazole derivatives have been associated with various biological activities, such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Properties
IUPAC Name |
2-[methyl-[2-(4-methyl-1,3-thiazol-5-yl)ethyl]amino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2S/c1-7-8(14-6-10-7)3-4-11(2)5-9(12)13/h6H,3-5H2,1-2H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMRPUCCNWPEFJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)CCN(C)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![7-(3-methylbenzyl)-2-[(6-oxo-1,6-dihydro-3-pyridinyl)carbonyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5374435.png)
![1-(3,5-di-tert-butyl-4-hydroxyphenyl)-2-{3-[2-(diethylamino)ethyl]-2-imino-2,3-dihydro-1H-benzimidazol-1-yl}ethanone hydrobromide](/img/structure/B5374436.png)

![2-{3-[(4-methylpiperazin-1-yl)carbonyl]-1,4'-bipiperidin-1'-yl}nicotinonitrile](/img/structure/B5374448.png)

![N-ethyl-4-[(2-thienylsulfonyl)amino]benzamide](/img/structure/B5374467.png)

![5-(2,3-dimethoxyphenyl)-1-[2-(dimethylamino)ethyl]-4-(4-ethoxybenzoyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5374480.png)
![3-[5-(2-methoxy-4-nitrophenyl)-2-furyl]-2-(5-methyl-1H-benzimidazol-2-yl)acrylonitrile](/img/structure/B5374481.png)
![ETHYL 3-[({1-[(DIMETHYLAMINO)CARBONYL]-4-PIPERIDYL}CARBONYL)AMINO]BENZOATE](/img/structure/B5374491.png)
![rel-(4aS,8aR)-6-[(4-isopropyl-1,3-thiazol-2-yl)methyl]-1-[2-(methylamino)ethyl]octahydro-1,6-naphthyridin-2(1H)-one dihydrochloride](/img/structure/B5374499.png)
![(6E)-6-[[2-[3-(3,4-dimethylphenoxy)propoxy]phenyl]methylidene]-2-ethyl-5-imino-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5374509.png)
![2-[3-(2-fluorophenyl)acryloyl]-5-methoxyphenyl 3-methoxybenzoate](/img/structure/B5374517.png)
![4-methoxy-N-{2-[(3-methoxyphenyl)amino]-2-oxoethyl}benzamide](/img/structure/B5374520.png)
